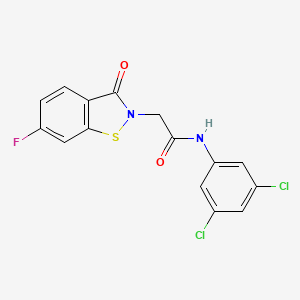![molecular formula C29H31ClN2O3 B11490181 N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide](/img/structure/B11490181.png)
N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an adamantane moiety, a chlorobenzoyl group, and a methoxy-substituted indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Adamantane Moiety: The adamantane moiety can be attached through nucleophilic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Modulation: Modulation of signaling pathways through interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-YL]acetamide: A closely related compound with a similar structure.
N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-2-YL]acetamide: Another analog with slight structural variations.
Uniqueness
N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C29H31ClN2O3 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |
InChI |
InChI=1S/C29H31ClN2O3/c1-16-24(15-27(33)31-28-20-10-17-9-18(12-20)13-21(28)11-17)25-14-23(35-2)7-8-26(25)32(16)29(34)19-3-5-22(30)6-4-19/h3-8,14,17-18,20-21,28H,9-13,15H2,1-2H3,(H,31,33) |
InChI Key |
YXRVMSTYOLVKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11490107.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490121.png)
![3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11490124.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B11490125.png)
![N-[(2,4-difluorophenyl)carbonyl]-2,4-difluoro-N-[7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11490129.png)
![Methyl 9,9-dimethyl-12-(3-methylthiophen-2-yl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate](/img/structure/B11490132.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490135.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11490139.png)
![2-chloro-6-[(2E)-1-ethyl-2-(4-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490148.png)
![N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11490188.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide](/img/structure/B11490193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11490194.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(4-chlorophenoxy)methyl]-](/img/structure/B11490197.png)

